Diosmetin is a flavone, a class of flavonoids, characterized by its 4'-methoxy group. [, ] It is primarily found in citrus fruits, particularly in lemons. [, , ] Diosmetin is the aglycone form of diosmin, a flavonoid glycoside also found in citrus. [] This means diosmetin is formed when the sugar molecule is removed from diosmin.
Diosmetin is a naturally occurring flavonoid, specifically a methoxyflavone, with the chemical formula C₁₅H₁₅O₇. It is primarily found in citrus fruits, particularly in the peel and pulp, and is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Diosmetin serves as the aglycone of diosmin, a glycoside that is widely studied for its therapeutic effects on venous insufficiency and other vascular disorders.
Diosmetin is predominantly sourced from citrus fruits such as oranges and lemons. It can also be isolated from various herbal medicines. The compound is synthesized in plants through the flavonoid biosynthetic pathway, which begins with phenylalanine and involves multiple enzymatic steps leading to its final structure.
Diosmetin belongs to the class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. Within this classification, diosmetin is categorized as a flavone due to its specific structural characteristics.
The synthesis of diosmetin can be achieved through various methods:
The enzymatic pathways leading to diosmetin involve several key enzymes including phenylalanine ammonia lyase, chalcone synthase, and flavonoid 3′-hydroxylase. These enzymes catalyze the transformation of simple phenolic compounds into complex flavonoids through a series of condensation and hydroxylation reactions.
Diosmetin's molecular structure features three hydroxyl groups and one methoxy group attached to a flavone backbone. The specific arrangement of these functional groups contributes to its biological activity.
Diosmetin has a melting point typically around 250 °C and exhibits UV absorbance characteristics that facilitate its detection in various analytical methods.
Diosmetin can participate in several chemical reactions due to its functional groups:
The synthesis of diosmetin derivatives has been explored extensively in research, highlighting modifications at various positions on the flavonoid structure to improve pharmacological properties .
Diosmetin exerts its biological effects through several mechanisms:
Research has shown that diosmetin exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells .
Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) is an O-methylated flavone widely distributed in the plant kingdom, though typically in low concentrations. Primary botanical sources include citrus fruits (especially Citrus limon peels), rosemary (Rosmarinus officinalis), olives (Olea europaea), and legumes. In citrus, immature fruits exhibit higher diosmetin concentrations than mature tissues, with significant variation between species—Citrus limon contains up to 616 µg/g dry weight, while other species may lack detectable levels [1] [5]. The compound primarily accumulates as glycosides (e.g., diosmin, diosmetin-7-O-rutinoside), with free aglycone forms being comparatively rare.
Table 1: Natural Occurrence of Diosmetin in Selected Plant Species
Plant Source | Tissue | Concentration (µg/g DW) | Primary Form |
---|---|---|---|
Citrus limon (Lemon) | Fruit peel | 440-616 | Diosmin (glycoside) |
Rosmarinus officinalis | Leaves | 180-320 | Free aglycone/glycoside |
Olea europaea (Olive) | Leaves | 85-210 | Oleuropein derivatives |
Galium verum | Whole plant | ~150 | Free aglycone |
The biosynthetic pathway of diosmetin integrates the phenylpropanoid pathway and specialized flavonoid modifications:
Table 2: Key Enzymes in Diosmetin Biosynthesis
Enzyme | EC Number | Function | Localization |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deaminates phenylalanine to cinnamate | Cytoplasm |
Flavonoid 4′-O-methyltransferase (F4′OMT) | 2.1.1.- | Transfers methyl group to 4′-OH of luteolin | Endoplasmic reticulum |
Flavone synthase I/II (FNS) | 1.14.11.22 / 1.14.13.88 | Converts flavanones to flavones | Cytosol (FNSI), Microsomes (FNSII) |
Flavonol synthase (FLS) | 1.14.11.23 | Hydroxylates flavanones at C3 | Cytoplasm |
Recent metabolic engineering advances demonstrate diosmetin production in heterologous systems. Transient expression of 10 pathway genes (including PAL, C4H, 4CL, CHS, CHI, F3′H, F4′OMT, and FNS) in Nicotiana benthamiana yielded 37.7 µg/g fresh weight of diosmetin without precursor feeding [1]. Similarly, engineered Escherichia coli expressing AnFNS achieved diosmetin titers of 39.6 mg/L from hesperetin [9]. These platforms overcome limitations of plant extraction and enable sustainable production.
Diosmetin-rich plants feature prominently in global ethnomedical traditions, though historical records typically describe crude preparations rather than isolated compounds:
Mechanistic insights now explain historical applications: Diosmetin’s anti-inflammatory effects involve suppression of NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (TNF-α, IL-6). Its vascular protective activity stems from reducing endothelial permeability and inhibiting leukocyte adhesion—actions aligning with traditional uses for circulatory disorders [4] [10]. Contemporary reformulations (e.g., micronized diosmin, cyclodextrin complexes, or liposomal diosmetin) enhance bioavailability, addressing limitations of crude extracts while preserving phytochemical synergy [3] [6].
Diosmetin’s multifaceted bioactivity profile and modifiable scaffold position it as a promising lead for rational drug design:
Diosmetin modulates oncogenic pathways through pleiotropic interactions:
Table 3: Molecular Targets of Diosmetin in Cancer Models
Cancer Type | Molecular Targets | Observed Effects |
---|---|---|
Prostate (PC3) | ↓Bcl-2, ↑Bax, caspase-3/9 activation | Mitochondrial apoptosis, 70% growth inhibition (50µM) |
Breast (MDA-MB-231) | ↓Cyclin D1, ↑p21, ↓MMP-9 | G1/S arrest, 60% migration reduction |
Glioblastoma (U87) | ↓TGF-βR1, ↓phospho-Smad2/3 | EMT inhibition, 40% invasion suppression |
Lung (A549) + Paclitaxel | ↓CYP2C8, ↓P-gp expression | 3.5-fold ↑paclitaxel accumulation, synergy (CI<0.8) |
Diosmetin’s scaffold enables precise enzyme modulation:
To overcome diosmetin’s pharmacokinetic limitations (low solubility, extensive glucuronidation), semi-synthetic derivatives focus on:
Table 4: Engineered Diosmetin Derivatives with Enhanced Bioactivity
Derivative Class | Structural Modification | Biological Advantage | Target Application |
---|---|---|---|
7-(N-Benzylpiperazinyl) diosmetin | Piperazine at C7 position | ↑P-gp inhibition (JC-1 accumulation ↑2.5-fold) | Multidrug-resistant cancers |
Diosmetin-γ-cyclodextrin | Cyclodextrin inclusion complex | ↑Solubility (5.8-fold), ↑oral bioavailability | Enhanced delivery systems |
3′-O-Methyl diosmetin | Methoxylation at 3′ hydroxyl | ↓Glucuronidation, ↑tissue retention | Neuroprotective agents |
Diosmetin-loaded liposomes | Lecithin/cholesterol nanoparticles | ↑Brain accumulation (3.1-fold vs. free) | CNS-targeted therapies |
Nanotechnology platforms markedly improve diosmetin delivery: Solid lipid nanoparticles (SLNs), liposomes, and casein micelles increase plasma half-life 2–3-fold and enhance tumor accumulation in hepatocellular carcinoma models [6] [10]. These innovations transform diosmetin from a dietary flavonoid into a tunable scaffold for targeted molecular therapeutics.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1